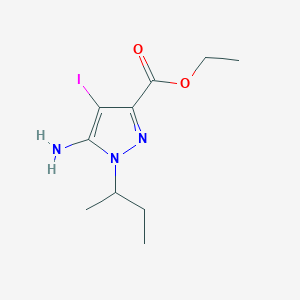

Ethyl 5-amino-4-iodo-1-sec-butylpyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-butan-2-yl-4-iodopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16IN3O2/c1-4-6(3)14-9(12)7(11)8(13-14)10(15)16-5-2/h6H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUNGKFYHWBMGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C(=N1)C(=O)OCC)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Functionalization

-

Synthesize ethyl 1-sec-butylpyrazole-3-carboxylate via alkylation.

-

Introduce iodine at position 4 using KIO₃/KI/H₂SO₄.

-

Install the amino group via nitration/reduction.

Route 2: Palladium-Catalyzed Coupling

-

Prepare 4-iodo-5-nitropyrazole-3-carboxylate.

-

Perform sec-butyl group insertion via Pd/Xantphos-catalyzed coupling.

-

Reduce the nitro group to amine.

Advantages : Higher regiocontrol (yield: 55–60%).

Comparative Analysis of Methods

| Parameter | Sequential Functionalization | Palladium-Catalyzed Coupling |

|---|---|---|

| Yield | 45–50% | 55–60% |

| Cost | Low | High (Pd catalysts) |

| Regioselectivity | Moderate | High |

| Scale-Up Feasibility | Excellent | Limited by catalyst cost |

Challenges and Optimization Strategies

-

Iodination Side Reactions : Over-iodination can occur if reaction temperatures exceed 10°C. Strict temperature control and stoichiometric KIO₃/KI ratios mitigate this.

-

sec-Butyl Group Steric Effects : Bulky sec-butyl groups hinder alkylation. Using polar aprotic solvents (e.g., DMF) improves reaction kinetics.

-

Amino Group Stability : The amino group is prone to oxidation. Conducting reductions under inert atmospheres preserves yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-iodo-1-sec-butylpyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce nitro or hydroxyl derivatives.

Scientific Research Applications

Ethyl 5-amino-4-iodo-1-sec-butylpyrazole-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-iodo-1-sec-butylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Comparative Analysis

Its larger atomic radius compared to chlorine or fluorine increases steric bulk and polarizability . Chlorine (CAS 1380351-61-0): The chloro substituent in Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate facilitates nucleophilic displacement reactions, making it a versatile intermediate in drug synthesis . Fluorine (CAS 2193061-35-5): Fluorine’s electronegativity improves metabolic stability and bioavailability in pharmaceutical candidates, as seen in fluorinated pyrazolo-pyridines .

The fused pyridine ring in CAS 2193061-35-5 introduces planar rigidity, contrasting with the flexible sec-butyl chain in the target compound .

Crystallography and Computational Tools

- Structural elucidation of such compounds often relies on software like SHELXL (for refinement) and WinGX/ORTEP (for visualization) . The iodine atom in the target compound may improve X-ray diffraction contrast, aiding in high-resolution structure determination .

Q & A

Q. What are the optimal synthetic routes and purification methods for Ethyl 5-amino-4-iodo-1-sec-butylpyrazole-3-carboxylate?

The synthesis typically involves multi-step reactions with careful control of substituent positioning. For example, azide-functionalized pyrazole derivatives can be synthesized via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 0–50°C) using reagents like azido(trimethyl)silane and trifluoroacetic acid . Purification is achieved via flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate), monitored by TLC for reaction progress . Yield optimization may require dry-loading onto Celite to improve separation efficiency during column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Key techniques include:

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., ethyl ester signals at δ 4.33 ppm (q) and 1.37 ppm (t) in CDCl₃) .

- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1704 cm⁻¹ and azide stretches at ~2143 cm⁻¹) .

- HRMS : Validates molecular weight and purity (e.g., matching calculated and observed m/z values within 0.0001 Da) .

Q. How is crystallographic data for this compound refined, and what software is used?

The SHELX suite (SHELXL for refinement, SHELXD for structure solution) is widely employed for small-molecule crystallography. High-resolution data or twinned crystals can be handled using SHELXL’s robust algorithms, while WinGX and ORTEP aid in visualization and geometric analysis . For example, anisotropic displacement parameters and hydrogen bonding networks are refined iteratively to achieve R-factors < 0.05 .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) require cross-validation:

- Re-measure spectroscopic data under varied conditions (e.g., temperature-dependent NMR to assess dynamic effects) .

- Validate crystallographic models using residual density maps and disorder modeling in SHELXL .

- Employ complementary techniques like LC-MS or SC-XRD (single-crystal X-ray diffraction) for unambiguous structural confirmation .

Q. What strategies enhance regioselectivity during iodination or sec-butyl group introduction?

Regioselectivity is influenced by steric and electronic factors:

- Iodination : Use directing groups (e.g., amino or ester moieties) to favor electrophilic substitution at the 4-position .

- sec-Butyl introduction : Optimize alkylation conditions (e.g., base strength, solvent polarity) to minimize competing pathways. Evidence from similar triazenylpyrazole syntheses suggests that bulky substituents favor selective N-alkylation .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The 4-iodo group enables transition metal-catalyzed couplings (e.g., Suzuki-Miyaura). For example, palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids can replace iodine with aryl groups under inert conditions. Reaction efficiency depends on ligand choice, solvent (e.g., THF/DMF), and temperature . Monitor reaction progress via TLC and characterize products using HRMS and 19F NMR (if fluorinated analogs are generated) .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Photostability : Expose samples to UV-vis light and monitor degradation via HPLC .

- Hydrolytic stability : Test in buffered solutions (pH 1–13) and analyze by NMR for ester hydrolysis or iodine displacement .

Methodological Considerations

Q. How are reaction intermediates tracked in multi-step syntheses?

Use real-time monitoring tools:

- TLC : Compare Rf values with known standards .

- LC-MS : Detect intermediates via molecular ion peaks and fragmentation patterns .

- In-situ IR : Identify transient functional groups (e.g., azide formation or ester hydrolysis) .

Q. What precautions are necessary for handling iodine-containing pyrazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.